RVX-297 is a BD2 selective inhibitor of BET bromodomains. RVX-297 is structurally related to the clinical compound RVX-208, currently undergoing phase III clinical trials for the treatment of cardiovascular diseases, but is distinctly different in its biological and pharmacokinetic profiles. RVX-297 preferentially binds to the BD2 domains of the BET bromodomain and Extra Terminal (BET) family of protein. Selective inhibition of either BD1 or BD2 can have significant implications on differential gene expression, which possibly can be further linked to the specific disease indication.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rifampicin is a rifamycin antibiotic and inhibitor of bacterial RNA polymerase (IC50 = 0.01 μg/ml for the E. coli enzyme). It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages (MIC = 0.8 μg/ml) as well as clinical isolates of various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria (MICs = 0.009-1.4 μg/ml). Rifampicin increases survival in a mouse model of tuberculosis infection. It is also an agonist of the human pregnane X receptor (PXR; EC50 = ~2 μM). Formulations containing rifampicin have been used in the treatment of tuberculosis and meningococcal carriers. Semisynthetic antibiotic. Antibacerial (tuberculostatic). Inhibits RNA synthesis via RNA Polymerase binding. Specifically inhibits DNA-dependent RNA polymerase in bacteria by forming an inactive complex. Does not affect mammalian RNA polymerase. Rifampicin is a semisynthetic antibiotic produced from Streptomyces mediterranei with broad antibacterial spectrum. In susceptible organisms it inhibits DNA-dependent RNA polymerase activity by forming a stable complex with the enzyme.
Rifamycin is a natural antibiotic produced by Streptomyces mediterranei, Rifamycin (Ansamycin Family) is a commonly used antimycobacterial drug that inhibits prokaryotic DNA-dependent RNA synthesis and protein synthesis; it blocks RNA-polymerase transcription initiation. Rifamycin has an activity spectrum against Gram-positive and Gram-negative bacteria, but is mainly used against Mycobacterium sp. (especially M. tuberculosis) in association with other agents to overcome resistance. (NCI04) Rifamycin is a nonabsorbable rifampin-like antibacterial agent that is used as treatment of travelers’ diarrhea. Rifamycin has minimal oral absorption and has not been implicated in causing liver test abnormalities or clinically apparent liver injury. Rifamycin is the prime member of the rifamycin family which are represented by drugs that are a product of fermentation from the gram-positive bacterium Amycolatopsis mediterranei, also known as Streptomyces mediterranei. The parent compound of rifamycin was rifamycin B which was originally obtained as a main product in the presence of diethylbarburitic acid. Some small modifications where performed in this inactive compound and with the creation of rifamycin SV there was the first antibiotic used intravenously for the treatment of tuberculosis. Rifamycin has had several direct derivative products such as rifamycin SV, rifaximin, rifampin and rifamycin CV. All of the derivatives have slight different physicochemical properties when compared to the parent structure. Rifamycin was further developed by Cosmo Technologies Ltd and approved in November 16, 2018 by the FDA as a prescription drug after being granted the designation of Qualified Infectious Disease Product which allowed it to have a status a priority review. This drug was also sent for review to the EMA in 2015 by Dr. Falk Pharma Gmbh and it was granted a waiver for the tested conditions.
RSV-604 is an inhibitor of respiratory syncytial virus (RSV) that binds to RSV nucleoprotein (Kd = 1.31 μM). It reduces plaque formation by RSS, Long, A2, and B RSV strains (EC50s = 0.9, 0.8, 0.5, and 0.6 μM, respectively) and is active against 40 RSV clinical isolates (mean EC50 = 0.8 μM). RSV-604 increases viability of RSV-infected HEp-2 cells (EC50 = 0.86 μM) and inhibits RSV replication in human airway epithelial (HAE) cell monolayers following mucosal inoculation. RSV-604 is under investigation in clinical trial NCT00416442 (Safety, Tolerability and Pharmacokinetic Study of Single and Multiple Intravenous Doses of RSV604 in Healthy Subjects.).
RTC14 is a premature termination codon (PTC) readthrough inducer that acts by restoring dystrophin expression and improving muscle function in the mdx mouse model for Duchenne muscular dystrophy.